

# Spectroscopic Characterization of Azepan-1-yl(phenyl)acetonitrile: A Technical Guide

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## Compound of Interest

Compound Name:	Azepan-1-yl(phenyl)acetonitrile
CAS No.:	17766-41-5
Cat. No.:	B185675

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This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the chemical structure of **Azepan-1-yl(phenyl)acetonitrile**. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the elucidation of this molecule's structure. While a complete experimental dataset for **Azepan-1-yl(phenyl)acetonitrile** is not publicly available, this guide will provide predicted data based on the analysis of its constituent functional groups and offer standardized protocols for its empirical determination.

## Introduction

**Azepan-1-yl(phenyl)acetonitrile**, with the molecular formula  $C_{14}H_{18}N_2$  and a molecular weight of 214.31 g/mol, is a molecule of interest in organic synthesis and medicinal chemistry.[1] Its structure incorporates a saturated seven-membered azepane ring, a phenyl group, and a nitrile functional group, all attached to a central methine carbon. The precise and unambiguous confirmation of its chemical structure is paramount for any research or development activities. Spectroscopic methods provide the necessary tools for such structural elucidation. This guide

will explore the expected spectroscopic signatures of this compound and the methodologies to acquire them.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

### Theoretical Framework

$^1\text{H}$  NMR spectroscopy provides information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. The chemical shift ( $\delta$ ) of a proton is influenced by the electron density around it. Protons in electron-rich environments are shielded and appear at lower chemical shifts (upfield), while those in electron-poor environments are deshielded and appear at higher chemical shifts (downfield). Spin-spin coupling between neighboring protons results in the splitting of signals, providing information about the number of adjacent protons.

$^{13}\text{C}$  NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal. The chemical shift of a carbon atom is also dependent on its electronic environment.

### Predicted $^1\text{H}$ NMR Spectrum of Azepan-1-yl(phenyl)acetonitrile

The predicted  $^1\text{H}$  NMR spectrum would be complex due to the presence of the flexible azepane ring. The signals for the azepane protons would likely be broad and overlapping multiplets in the aliphatic region.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **Azepan-1-yl(phenyl)acetonitrile**

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
Phenyl-H (ortho, meta, para)	7.2 - 7.5	Multiplet	5H
Methine-H (CH)	~4.5 - 5.0	Singlet	1H
Azepane-H (adjacent to N)	~2.5 - 3.0	Multiplet	4H
Azepane-H (other)	~1.5 - 1.8	Multiplet	8H

The phenyl protons are expected to appear in the aromatic region (7.2-7.5 ppm). The methine proton, being adjacent to the electron-withdrawing phenyl and nitrile groups, as well as the nitrogen atom, would be significantly deshielded and appear as a singlet around 4.5-5.0 ppm. The protons on the carbons alpha to the nitrogen in the azepane ring would be deshielded compared to the other ring protons.

## Predicted $^{13}\text{C}$ NMR Spectrum of Azepan-1-yl(phenyl)acetonitrile

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **Azepan-1-yl(phenyl)acetonitrile**

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
Quaternary Phenyl-C	~130 - 135
Phenyl-CH	~125 - 130
Nitrile-C ( $\text{C}\equiv\text{N}$ )	~115 - 120
Methine-C (CH)	~60 - 65
Azepane-C (adjacent to N)	~50 - 55
Azepane-C (other)	~25 - 30

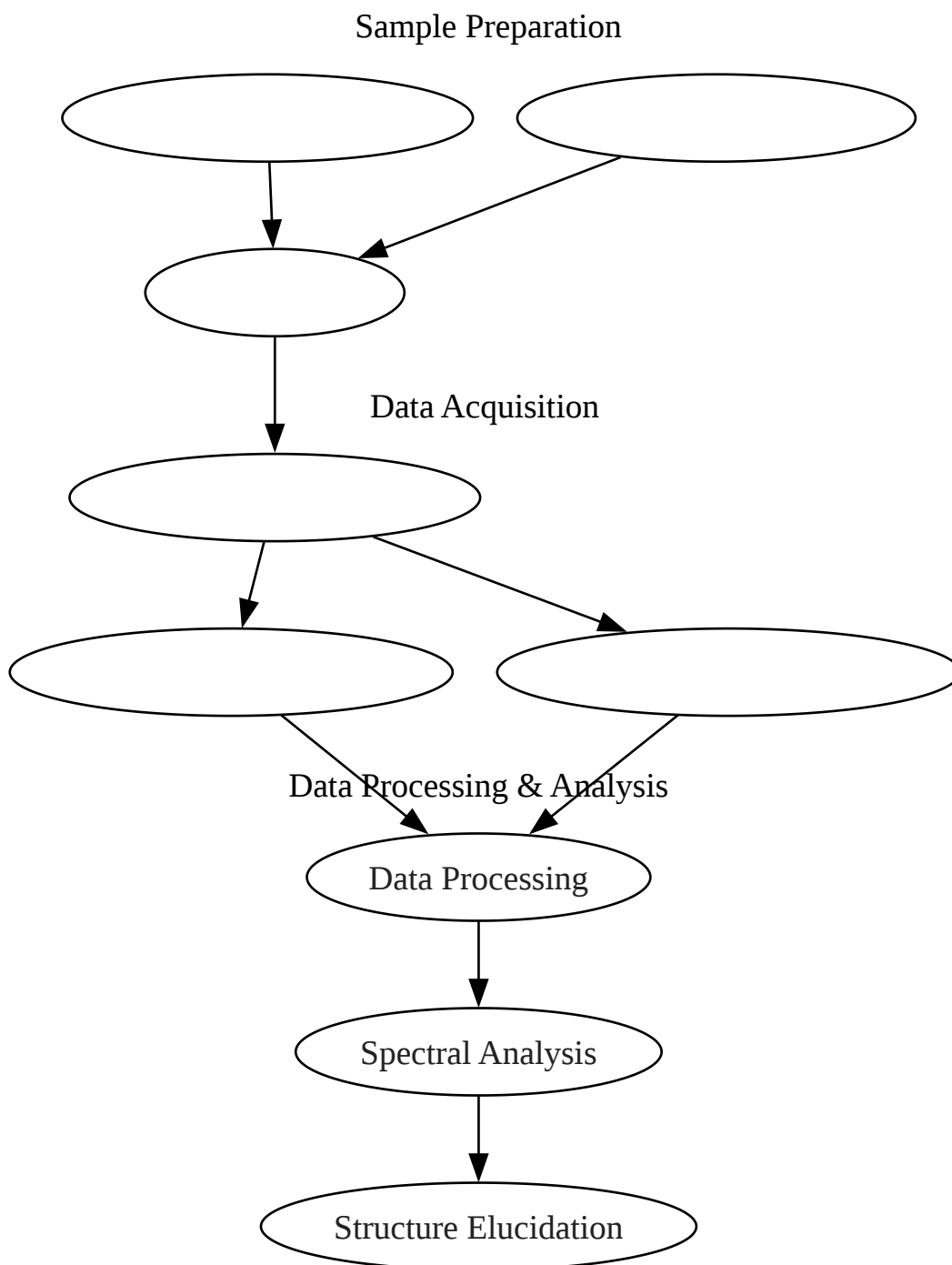
The nitrile carbon is expected to appear around 115-120 ppm. The aromatic carbons will have characteristic shifts in the 125-135 ppm range. The methine carbon, attached to three different

functional groups, will be found in the 60-65 ppm region. The carbons of the azepane ring will appear in the aliphatic region, with those closer to the nitrogen atom being more deshielded.

## Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube. The choice of solvent is critical and can influence chemical shifts.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Instrument Setup:** Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.[\[2\]](#)[\[4\]](#)
- **$^1\text{H}$  NMR Acquisition:**
  - Tune and shim the instrument to optimize magnetic field homogeneity.
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:**
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum. This will show each unique carbon as a singlet.
  - If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between  $\text{CH}$ ,  $\text{CH}_2$ , and  $\text{CH}_3$  groups.
- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).



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## Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

## Theoretical Framework

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. These absorptions are recorded as bands in an IR spectrum. The position, intensity, and shape of these bands are characteristic of specific functional groups.

## Predicted IR Spectrum of Azepan-1-yl(phenyl)acetonitrile

Table 3: Predicted IR Absorption Frequencies for **Azepan-1-yl(phenyl)acetonitrile**

Functional Group	Bond Vibration	Predicted Absorption ( $\text{cm}^{-1}$ )	Intensity
Nitrile	$\text{C}\equiv\text{N}$ stretch	~2240 - 2260	Medium
Aromatic Ring	C-H stretch	~3000 - 3100	Medium
Aromatic Ring	C=C stretch	~1450 - 1600	Medium to Weak
Aliphatic C-H	C-H stretch	~2850 - 2960	Strong
C-N	C-N stretch	~1000 - 1250	Medium

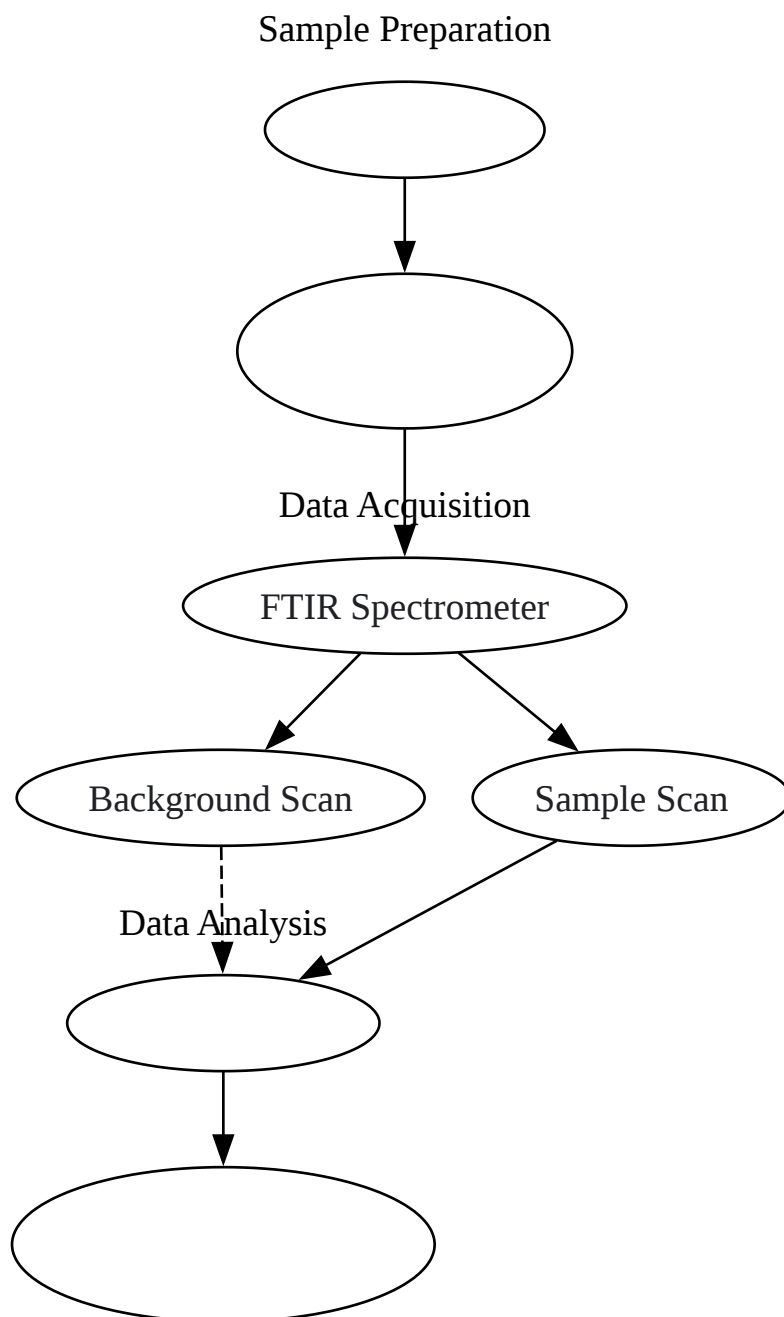
The most characteristic peak in the IR spectrum will be the  $\text{C}\equiv\text{N}$  stretching vibration of the nitrile group, which is expected to appear as a sharp, medium-intensity band around  $2250\text{ cm}^{-1}$ . The spectrum will also show characteristic absorptions for the aromatic C-H and C=C bonds, as well as the strong aliphatic C-H stretching vibrations from the azepane ring.<sup>[6][7][8]</sup>

## Experimental Protocol for IR Data Acquisition

- Sample Preparation:
  - Neat Liquid: If the compound is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
  - Solid: If the compound is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a

solution in a suitable solvent (e.g.,  $\text{CCl}_4$ ) can be used.<sup>[7]</sup>

- Data Acquisition:
  - Record a background spectrum of the empty sample holder or the pure solvent.
  - Place the sample in the spectrometer and acquire the sample spectrum.
  - The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.



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## Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

## Theoretical Framework

In a mass spectrometer, molecules are ionized, and the resulting ions are separated according to their  $m/z$  ratio. The most common ionization technique for small organic molecules is Electron Ionization (EI). The molecular ion ( $M^+$ ) peak corresponds to the molecular weight of the compound. The fragmentation of the molecular ion provides structural information.

## Predicted Mass Spectrum of Azepan-1-yl(phenyl)acetonitrile

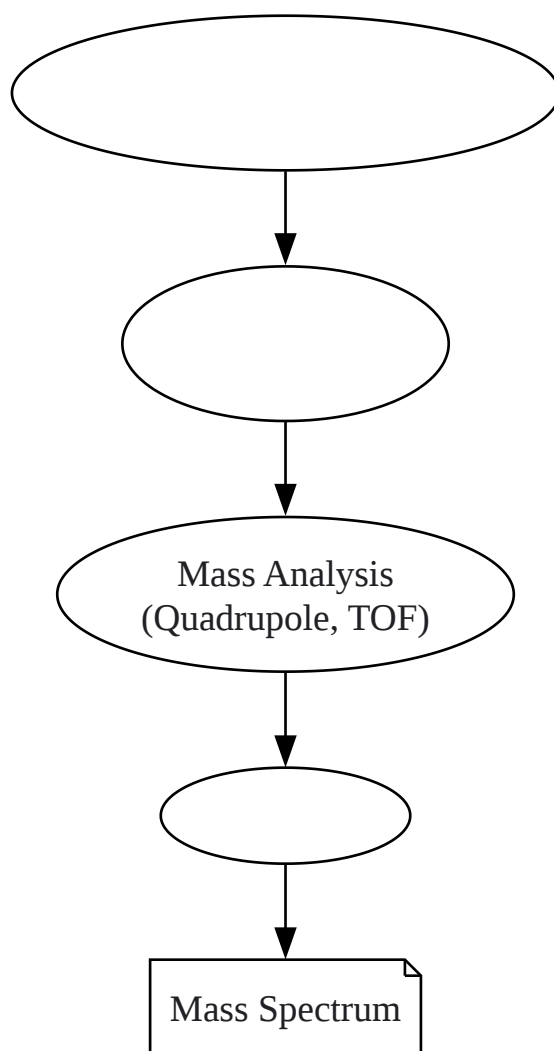
The molecular weight of **Azepan-1-yl(phenyl)acetonitrile** is 214.31. Therefore, the molecular ion peak ( $M^+$ ) is expected at  $m/z = 214$ .

Common Fragmentation Pathways:

- Loss of the phenyl group ( $C_6H_5$ ): This would result in a fragment ion at  $m/z = 214 - 77 = 137$ .
- Loss of the nitrile group (CN): This would lead to a fragment at  $m/z = 214 - 26 = 188$ .
- Cleavage of the azepane ring: This can lead to a variety of fragment ions, with the most stable ones being more abundant. A common fragmentation for N-substituted rings is the alpha-cleavage, leading to the formation of an iminium ion. For instance, cleavage of the bond between the methine carbon and the azepane nitrogen could lead to a fragment corresponding to the azepane ring.

## Experimental Protocol for MS Data Acquisition

- Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation of mixtures.
- Ionization: Electron ionization (EI) is a common method for volatile compounds. For less volatile or thermally labile compounds, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.
- Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated.



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## Conclusion

The comprehensive spectroscopic characterization of **Azepan-1-yl(phenyl)acetonitrile** requires a combination of NMR, IR, and MS techniques. While this guide provides a predicted spectroscopic profile and standardized methodologies for data acquisition, empirical data is essential for definitive structural confirmation. The synergistic interpretation of data from these three powerful analytical methods provides a self-validating system for the unambiguous elucidation of the molecule's structure, a critical step in any chemical research and development endeavor.

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- [2. scs.illinois.edu \[scs.illinois.edu\]](#)
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